molecular formula C9H14ClNO2 B1405736 Methyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride CAS No. 1379290-58-0

Methyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride

Cat. No. B1405736
M. Wt: 203.66 g/mol
InChI Key: PNDHULQNPIYFBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride” is a chemical compound with the molecular formula C9H13NO2.ClH . It is available for purchase in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H13NO2.ClH/c1-12-9(11)7-5-2-3-6(4-5)8(7)10;/h2-3,5-8H,4,10H2,1H3;1H/t5-,6+,7+,8-;/m1./s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : One research explored synthesizing 3-Amino-5- and -6-hydroxybicyclo[2.2.1]heptane-2-carboxylic Acid Diastereomers, demonstrating the versatility of the compound in creating diastereomers via stereoselective functionalization (Palkó et al., 2005).
  • Structural Confirmation : A study on the preparation of dihydro-1,3-oxazines, 1,3-oxazin-2-ones and 1,3-oxazine-2-thiones fused with norbornane and norbornene used the compound for structural confirmation through infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy (Stájer et al., 1983).

Pharmaceutical and Chemical Applications

  • Phosphorylation Studies : The compound was used in a study on phosphorylation, providing insights into the mechanistic aspects of phosphorylation reactions in organic chemistry (Sousa et al., 2010).
  • Heterocycle Synthesis : Research on the reactions with Levulinic Acid highlighted the potential of this compound in synthesizing diverse heterocycles, a crucial aspect in pharmaceutical chemistry (Stájer et al., 2004).

Stereochemistry and Enzymatic Reactions

  • Enzyme-Catalyzed Reactions : A study demonstrated the compound's role in enzymatic kinetic resolution, showing its potential in chiral chemistry and enantioselective syntheses (Mamaghani & Alizadehnia, 2002).
  • Stereoselective Syntheses : The compound was used in the synthesis of derivatives and studying their stereochemical properties, contributing to understanding stereoselective reactions in organic chemistry (Kas’yan et al., 2001).

Additional Applications

  • Oxidation and Rearrangement Studies : It served as a crucial component in studying the oxidation and rearrangement reactions of certain bicyclic systems, offering insights into complex organic reaction mechanisms (Guideri & Ponticelli, 2012).

properties

IUPAC Name

methyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2.ClH/c1-12-9(11)7-5-2-3-6(4-5)8(7)10;/h2-3,5-8H,4,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNDHULQNPIYFBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2CC(C1N)C=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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